molecular formula C22H18FN5O2 B14108670 2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B14108670
M. Wt: 403.4 g/mol
InChI Key: BCMHOBJSDHMFDV-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)methyl]-1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazopurines. This compound features a fused ring system with multiple aromatic and heterocyclic rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)methyl]-1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a substituted imidazole with a purine derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the fused ring system. Solvents like dimethylformamide or toluene are often used to dissolve the reactants and control the reaction temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)methyl]-1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of partially or fully reduced compounds .

Scientific Research Applications

3-[(4-fluorophenyl)methyl]-1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)methyl]-1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-fluorophenyl)methyl]-1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione apart is its unique fused ring structure, which imparts specific chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines .

Properties

Molecular Formula

C22H18FN5O2

Molecular Weight

403.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H18FN5O2/c1-14-12-26-18-19(24-21(26)28(14)17-6-4-3-5-7-17)25(2)22(30)27(20(18)29)13-15-8-10-16(23)11-9-15/h3-12H,13H2,1-2H3

InChI Key

BCMHOBJSDHMFDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C

Origin of Product

United States

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